

# A Comparative Guide to Characterizing the Stoichiometry of Antibody-Drug Conjugates

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The precise characterization of an antibody-drug conjugate's (ADC) stoichiometry, specifically its drug-to-antibody ratio (DAR), is a critical quality attribute that profoundly influences its efficacy, safety, and pharmacokinetic profile. A heterogeneous drug load can lead to inconsistent therapeutic outcomes and potential toxicity. This guide provides an objective comparison of the predominant analytical techniques used for DAR determination, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate methods for their development workflow.

## **Key Analytical Techniques for DAR Determination**

The four principal methods for characterizing ADC stoichiometry are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), Mass Spectrometry (MS), and Ultraviolet-Visible (UV/Vis) Spectroscopy. Each technique offers distinct advantages and limitations in terms of the information it provides, its compatibility with different ADC formats, and its experimental workflow.

# **Comparison of Analytical Techniques**

The selection of an analytical method for DAR determination depends on various factors, including the conjugation chemistry (e.g., cysteine vs. lysine), the hydrophobicity of the payload, and the desired level of detail. The following table summarizes the key performance characteristics of each technique.



Technique	Principle	Information Provided	Advantages	Limitations
Hydrophobic Interaction Chromatography (HIC)	Separates molecules based on hydrophobicity under non- denaturing conditions.	Average DAR, drug load distribution, and detection of unconjugated antibody.[1]	- Resolves species with different drug loads.[1]- Analysis is performed under native conditions, preserving the ADC's structure. [2][3]- Considered the gold standard for cysteine-linked ADCs.[4]	- High salt concentrations in mobile phases can be corrosive to equipment Not directly compatible with MS without desalting steps May not be suitable for highly hydrophobic ADCs which can precipitate in high salt.
Reversed-Phase Liquid Chromatography (RP-LC)	Separates molecules based on hydrophobicity under denaturing conditions.	Average DAR after reduction of the ADC to its light and heavy chains.	- High resolution and compatibility with MS Orthogonal method to HIC for confirmation of DAR Suitable for lysine-conjugated ADCs.	- Denaturing conditions disrupt the non-covalent interactions in cysteine-linked ADCs Requires reduction of the ADC, adding a sample preparation step.
Mass Spectrometry (MS)	Measures the mass-to-charge ratio of ionized molecules.	Precise molecular weight of intact ADC and its subunits, allowing for unambiguous	- High accuracy and specificity Can be performed under native or denaturing conditions	- Native MS can be complex and requires specialized instrumentation Denaturing MS may not be



		DAR determination.	Provides information on conjugation sites and other modifications.	suitable for non- covalently linked ADCs High DAR ADCs can produce complex spectra that are difficult to interpret.
UV/Vis Spectroscopy	Measures the absorbance of light by the protein and the drug at specific wavelengths.	Average DAR.	- Simple, rapid, and requires minimal sample preparation Non-destructive.	- Only provides the average DAR, not the distribution Requires that the drug and antibody have distinct absorbance maxima Susceptible to interference from other absorbing species.

# **Experimental Protocols and Workflows**

Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible DAR values. Below are representative methodologies for each of the discussed techniques.

## **Hydrophobic Interaction Chromatography (HIC)**

HIC is the reference technique for separating cysteine-linked ADC molecules with different numbers of conjugated drugs. The separation is based on the increasing hydrophobicity of the ADC with a higher drug load.

Experimental Protocol:



- Column: A column with a hydrophobic stationary phase, such as butyl or phenyl, is typically used. For example, a Protein-Pak Hi Res HIC column (4.6 x 100 mm, 2.5 μm).
- Mobile Phase A (High Salt): Typically contains a high concentration of a kosmotropic salt, such as 1.5 M ammonium sulfate in a buffer (e.g., 50 mM sodium phosphate, pH 7.0).
- Mobile Phase B (Low Salt): The same buffer as Mobile Phase A without the high salt concentration, often containing a small amount of organic solvent like isopropanol (e.g., 25%) to facilitate elution of highly hydrophobic species.
- Gradient: A linear gradient from high salt to low salt is used to elute the ADC species, with the unconjugated antibody eluting first, followed by species with increasing DAR.
- Detection: UV absorbance at 280 nm is commonly used.
- DAR Calculation: The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species.



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HIC Experimental Workflow for ADC DAR Analysis.

## Reversed-Phase Liquid Chromatography (RP-LC)

RP-LC is a powerful technique for determining the average DAR of both cysteine- and lysine-linked ADCs, typically after reduction of the antibody into its light and heavy chains.

#### Experimental Protocol:

 Sample Preparation: The ADC is reduced using a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains.



- Column: A reversed-phase column, such as a C4 or C8, is used. For example, a PLRP-S column.
- Mobile Phase A: Water with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or formic acid (FA).
- Mobile Phase B: An organic solvent such as acetonitrile or isopropanol with the same ionpairing agent.
- Gradient: A gradient from low to high organic solvent concentration is used to elute the light and heavy chains and their drug-conjugated forms.
- Detection: UV absorbance at 280 nm is typically used. Mass spectrometry can also be coupled for peak identification.
- DAR Calculation: The average DAR is calculated based on the weighted peak areas of the different light and heavy chain species.



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RP-LC Experimental Workflow for ADC DAR Analysis.

## Mass Spectrometry (MS)

MS provides the most detailed information on ADC stoichiometry by directly measuring the molecular weights of the intact ADC or its subunits.

#### Experimental Protocol:

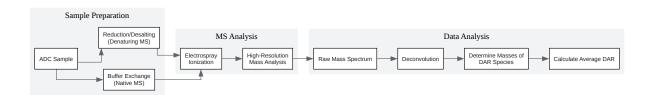
 Sample Preparation: For denaturing MS, the sample is typically desalted and may be reduced. For native MS, the ADC is buffer-exchanged into a volatile buffer like ammonium acetate.



- Ionization: Electrospray ionization (ESI) is commonly used.
- Mass Analyzer: High-resolution mass analyzers like time-of-flight (TOF) or Orbitrap are preferred for accurate mass measurements.
- Data Analysis: The raw mass spectrum is deconvoluted to obtain the zero-charge mass spectrum, from which the masses of the different drug-loaded species can be determined and the DAR calculated.

#### Native vs. Denaturing MS:

- Native MS: Analyzes the intact, non-covalently assembled ADC, providing information on the drug load distribution of the complete antibody. This is particularly important for cysteinelinked ADCs where the light and heavy chains are not covalently linked after conjugation.
- Denaturing MS: Typically analyzes the reduced light and heavy chains of the ADC, providing DAR information at the subunit level. While this approach can be simpler, it does not provide information on the intact ADC.



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